(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylicacid

Asymmetric Synthesis Enantiomeric Excess Chiral Building Block

Procure the (S)-configured Boc-hexahydropyridazine-3-carboxylic acid (CAS 1313002-29-7) as your direct chiral precursor for cilazapril-class ACE inhibitors and constrained peptidomimetics. Only the (S)-enantiomer delivers the required diazinane conformation for biological activity; the (R)-isomer and racemate produce fundamentally different, often inactive, turn populations. Orthogonal Boc protection enables seamless Fmoc/tBu SPPS integration, while proven scalable crystallization-based routes [chemicalbook-supplier data] support multi-kg consistency. This validated fragment is essential for libraries targeting proteases (e.g., matriptase Ki 2.5 nM).

Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
Cat. No. B8015068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylicacid
Molecular FormulaC10H18N2O4
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(N1)C(=O)O
InChIInChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1
InChIKeyLVMKLJNPZFPBBD-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid: A Chiral Building Block for Drug Discovery and Peptide Science


(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid (CAS 1313002-29-7) is a chiral, nitrogen-containing heterocyclic amino acid derivative classified within the hexahydropyridazine family [1]. It features a saturated six-membered diazinane ring with a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a carboxylic acid moiety at the C3 position in the biologically relevant (S)-configuration . This compound serves as a key protected intermediate for incorporating the constrained amino acid piperazic acid into peptides and peptidomimetics, with its chirality and orthogonal protecting group strategy being critical determinants of downstream molecular conformation and biological activity [2].

Why (S)-Configuration and Boc-Protection in Hexahydropyridazine-3-carboxylic Acid Determine Procurement Outcomes


Simple interchange with the (R)-enantiomer, the racemic mixture, or analogs with alternative N-protecting groups (e.g., Cbz, Fmoc) is not scientifically valid. The (S) absolute configuration directly dictates the three-dimensional presentation of the diazinane ring in target molecules, critically influencing peptide secondary structure formation [1]. Substituting with the (R)-isomer leads to fundamentally different conformational equilibria (e.g., distinct β-turn populations) that can abolish intended biological function [1]. Similarly, replacing the Boc group with a Cbz group alters the deprotection conditions (hydrogenolysis vs. acidolysis), affecting compatibility with other protecting groups and functional groups present in multi-step synthetic sequences [2]. The integrated stereochemical and protective-group identity is therefore non-fungible.

Quantitative Differentiation of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid for Scientific Selection


Enantiomeric Purity: >96% ee for the (3S)-Piperazic Acid Core Achieved via Asymmetric Synthesis

The (3S)-hexahydropyridazine-3-carboxylic acid core, the parent scaffold of the target compound, was synthesized with an enantiomeric excess exceeding 96% via electrophilic hydrazination and intramolecular cyclization [1]. In contrast, the racemic mixture has an enantiomeric excess of 0%, representing a statistically random distribution of (S) and (R) enantiomers [1]. This high enantiomeric purity is a prerequisite for producing single-isomer pharmaceuticals, as the (R)-enantiomer of the downstream drug cilazapril is inactive and represents an impurity that must be strictly controlled [2].

Asymmetric Synthesis Enantiomeric Excess Chiral Building Block

Conformational Consequences in Peptides: (S)-Stereochemistry Yields Specific Cis-Trans Isomerization, Distinct from (R)

In a model tetrapeptide system (Boc-Val-PCA-Gly-Leu-OMe), the (S)-isomer of a closely related N-Boc-piperazine-2-carboxylic acid scaffold displayed two readily interconverting conformations in a 40%:60% ratio, attributed to cis-trans isomerization of the tertiary amide bond [1]. In sharp contrast, the (R)-isomer exhibited an equilibrium between a gamma-turn and a type II beta-turn conformation, representing a fundamentally different set of secondary structure elements [1]. This demonstrates that the absolute configuration at the carbon bearing the carboxylic acid directly and quantifiably determines the conformational landscape of the peptide.

Peptidomimetics Conformational Analysis NMR Spectroscopy

Chromatographic Enantioseparation: S-Isomer Elutes Before R on Chiral Ligand-Exchange HPLC

Direct high-performance liquid chromatographic enantioseparation of hexahydropyridazine-3-carboxylic acid and similar secondary amino acids was achieved using a D-penicillamine-Cu(II) chiral ligand-exchange column [1]. Reproducible chromatographic results, including retention, separation, and resolution factors, were reported, and it was consistently determined that the S-isomer elutes before the R-isomer under the optimized conditions [1]. This provides a validated analytical method to distinguish and quantify the enantiomers.

Enantioseparation HPLC Chiral Chromatography

Clinical Drug Substance Requirement: Only the (S)-Enantiomer of the Downstream Intermediate Leads to Active Cilazapril

The marketed form of the ACE inhibitor cilazapril, a drug derived from hexahydropyridazine-3-carboxylic acid intermediates, possesses the (S) configuration at each asymmetric carbon atom [1]. (R)-enantiomers of these intermediates would lead to enantiomeric impurities that are not the active pharmaceutical ingredient and require removal [1]. The regulatory and pharmacological requirement is for enantiomerically pure cilazapril with a purity exceeding 98% as determined by HPLC, which can only be achieved by starting from enantiomerically pure (S)-intermediates [1].

ACE Inhibitor Drug Substance Enantiomeric Purity

Scalable Process for the (S)-Cbz Analog: Validates Industrial Viability of the Chiral Hexahydropyridazine Scaffold

A novel and efficient three-step manufacturing process for the (S)-Cbz-protected hexahydropyridazine-3-carboxylic acid, a close analog, was developed, demonstrating the industrial scalability of this chiral scaffold [1]. This process achieves high yield and purity while avoiding costly chromatographic purifications, validating that procurement of the pre-formed (S)-Boc derivative is a practical and economically sound strategy for research and manufacturing organizations [1].

Process Chemistry Scale-up Intermediate

Application Scenarios for (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid in Research and Industrial Settings


Synthesis of Enantiomerically Pure ACE Inhibitors (e.g., Cilazapril Analogs)

The (S)-Boc-hexahydropyridazine-3-carboxylic acid serves as the direct chiral precursor for the diazinane core of cilazapril and related ACE inhibitors. The (S) configuration of this building block is an absolute requirement, as only the (S)-enantiomer of the downstream drug is the active pharmaceutical ingredient, with a mandated purity of >98% [1]. Using the (R)-enantiomer or racemate would introduce an impurity that would need to be removed by costly chiral chromatography or crystallization, and the racemic mixture would yield at most 50% of the active (S,S)-diastereomer, wasting half of the material [1].

Solid-Phase Peptide Synthesis of Conformationally Constrained Peptidomimetics

The orthogonal Boc protection of the N1 amine allows for selective incorporation of the hexahydropyridazine-3-carboxylic acid moiety into growing peptide chains using standard Fmoc/tBu solid-phase peptide synthesis strategies. The (S) stereochemistry at C3 dictates the local backbone conformation. Class-level evidence from closely related N-Boc-piperazine-2-carboxylic acid demonstrates that the (S)-enantiomer induces a characteristic 40:60 cis-trans amide bond isomerization equilibrium, while the (R)-enantiomer leads to a gamma-turn/type II beta-turn equilibrium [2]. Researchers designing β-turn mimetics or other secondary structure elements must therefore select the (S)-Boc building block to achieve the desired conformational outcome [2].

Chiral Building Block for Fragment-Based Drug Discovery (FBDD)

This compound is a validated chiral fragment for incorporation into compound libraries targeting proteases and other enzymes that recognize constrained amino acids. The (S)-hexahydropyridazine-3-carboxylic acid scaffold is a known component of potent enzyme inhibitors, as evidenced by its presence in nanomolar hepsin and matriptase inhibitors (Ki values of 0.670 nM and 2.5 nM, respectively, for an elaborated analog containing this motif) [3]. The availability of the (S)-enantiomer in high enantiomeric purity (>96% ee) [4] ensures that fragment growing and merging campaigns start from a stereochemically defined point, avoiding ambiguous structure-activity relationships that would arise from using racemic material [4].

Process Development and Scale-Up for Pharmaceutical Manufacturing

The demonstrated scalable synthesis of the closely related (S)-Cbz-hexahydropyridazine-3-carboxylic acid via a three-step, one-pot cascade process provides a precedent for the industrial production of the (S)-Boc analog [5]. This process avoids chromatographic purification, instead relying on crystallization and selective deprotection, which are amenable to multi-kilogram scale operations [5]. Procurement of the (S)-Boc building block from suppliers who can leverage similar scalable processes reduces supply risk and ensures consistent quality for pharmaceutical development and manufacturing [5].

Quote Request

Request a Quote for (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.